(2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine
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Overview
Description
(2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole moiety, followed by its attachment to the piperazine ring. The methylsulfonyl group is then introduced through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against specific targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazine: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
(2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperidine: Similar structure but with a piperidine ring instead of piperazine, leading to different chemical properties.
(2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylmorpholine: Contains a morpholine ring, which may influence its solubility and reactivity.
Uniqueness
The uniqueness of (2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine lies in its combination of a piperazine ring with a methylsulfonyl group and a pyrazole moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-14-11-20(9-10-21(14)24(3,22)23)13-16-12-19(2)18-17(16)15-7-5-4-6-8-15/h4-8,12,14H,9-11,13H2,1-3H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFHLPDBUFHBCD-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C)CC2=CN(N=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1S(=O)(=O)C)CC2=CN(N=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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